molecular formula C15H22ClNO3 B1424568 Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219967-93-7

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424568
CAS No.: 1219967-93-7
M. Wt: 299.79 g/mol
InChI Key: VTVOIJQNUNBCEM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is formally named according to IUPAC rules as methyl 3-(2-piperidin-3-ylethoxy)benzoate hydrochloride . This nomenclature specifies:

  • A benzoate ester core substituted at the 3-position with an ethoxy group.
  • The ethoxy chain terminates at the 3-position of a piperidine ring.
  • The hydrochloride salt form, indicating protonation of the piperidine nitrogen.

Alternative designations include:

  • Methyl 3-(2-(piperidin-3-yl)ethoxy)benzoate hydrochloride .
  • Methyl 3-[2-(3-piperidinyl)ethoxy]benzoatehydrochloride .
  • CAS Registry Numbers: 1219967-93-7 (hydrochloride salt) and 1219964-47-2 (parent compound) .
Property Value Source
Molecular formula C₁₅H₂₂ClNO₃
Molecular weight 299.79 g/mol
SMILES COC(=O)C1=CC=CC(OCCC2CNCCC2)=C1.Cl

Molecular Geometry and Conformational Analysis

The molecule comprises three structural domains:

  • Benzoate ester : A planar aromatic ring with a methoxy carbonyl group at the 3-position.
  • Ethoxy linker : A flexible -O-CH₂-CH₂- chain connecting the benzoate to the piperidine.
  • Piperidine ring : A six-membered heterocycle with a protonated nitrogen in the hydrochloride form.

Key conformational features :

  • The ethoxy linker adopts a gauche conformation to minimize steric hindrance between the benzoate and piperidine moieties .
  • The dihedral angle between the piperidine nitrogen (N), adjacent carbon (C1), ethoxy oxygen (O), and benzoate carbonyl oxygen (O) is approximately 110–120° , as inferred from analogous piperidine-ethoxy-benzoate systems .
  • Bond lengths for critical linkages:
    • C-O (ethoxy): 1.43 Å .
    • C-N (piperidine): 1.49 Å .

Crystallographic Data and Solid-State Arrangement

Limited crystallographic data are available for this specific compound. However, structural analogs provide insights:

  • Piperidine hydrochloride salts typically crystallize in monoclinic systems with space group P2₁/c .
  • The benzoate group participates in C-H···O hydrogen bonds with adjacent molecules, stabilizing the lattice .
  • The protonated piperidinium ion forms N⁺-H···Cl⁻ interactions with chloride counterions, creating a layered arrangement .
Parameter Value (Analog System) Source
Unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 8.7 Å
Density 1.21 g/cm³

Protonation State and Salt Formation Characteristics

The piperidine nitrogen (pKₐ ≈ 11.1) is fully protonated under physiological conditions, forming a stable hydrochloride salt . Key characteristics include:

  • Salt stoichiometry : 1:1 (base:HCl), confirmed by elemental analysis .
  • Solubility : Enhanced water solubility (≥50 mg/mL at 25°C) due to ionic interactions .
  • Thermal stability : Decomposition onset at ~200°C, consistent with quaternary ammonium salts .

Impact of protonation on structure :

  • The piperidinium ion adopts a chair conformation with axial protonation to minimize steric strain .
  • Chloride ions occupy interstitial sites, coordinated via N⁺-H···Cl⁻ and C-H···Cl⁻ interactions .

Properties

IUPAC Name

methyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-5-2-6-14(10-13)19-9-7-12-4-3-8-16-11-12;/h2,5-6,10,12,16H,3-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVOIJQNUNBCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-93-7
Record name Benzoic acid, 3-[2-(3-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves multiple steps, starting with the reaction of 3-piperidinyl ethyl alcohol with methyl 3-hydroxybenzoate under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The process involves the use of catalysts and solvents to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, which may lead to applications in:

  • Pain Management : Preliminary studies indicate that this compound may modulate pain pathways, potentially serving as an analgesic agent.
  • Anti-inflammatory Properties : Research has shown promise in its ability to reduce inflammation, making it a candidate for treating inflammatory diseases .

The compound has been utilized in various biological assays to understand its mechanism of action. Its interaction with specific receptors and enzymes can provide insights into:

  • Enzyme Inhibition : Studies focus on how this compound inhibits certain enzymes involved in metabolic pathways.
  • Receptor Binding Assays : The compound's ability to bind to neurotransmitter receptors is being explored to assess its potential as a therapeutic agent .

Case Study 1: Pain Modulation

A study investigated the effects of this compound on pain response in animal models. Results indicated significant analgesic effects comparable to established pain relievers, suggesting its potential as a new therapeutic option .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of the compound. In vitro tests showed that it effectively reduced pro-inflammatory cytokine levels, indicating its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1219964-47-2)
  • Molecular Formula: C₁₅H₂₂ClNO₃.
  • Molecular Weight : 299.8 g/mol.
  • Key Differences : The piperidine is substituted at the 4-position instead of the 3-position, and the ethoxy group is attached to the benzoate 2-position .
  • Implications : The altered substitution pattern may affect binding affinity to biological targets due to spatial differences in the piperidine ring orientation.
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (CAS: 1220031-88-8)
  • Molecular Formula: C₁₆H₂₄ClNO₃.
  • Molecular Weight : 313.82 g/mol.
  • Key Differences : Uses an ethyl ester (vs. methyl) and a 2-piperidinyl substituent (vs. 3-piperidinyl).
  • The 2-piperidinyl substitution may alter hydrogen-bonding interactions.

Heterocycle Variants

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS: 1219960-96-9)
  • Molecular Formula: C₁₃H₁₈ClNO₃.
  • Molecular Weight : 271.74 g/mol.
  • Key Differences : Replaces piperidine with pyrrolidine (a five-membered ring), substituted at the 3-position.

Functional Group Modifications

Metabutoxycaine Hydrochloride
  • Molecular Formula : C₁₇H₂₈N₂O₂·HCl.
  • Molecular Weight : 344.88 g/mol.
  • Key Differences: Contains a diethylaminoethyl group and an amino substituent on the benzoate ring.
  • Implications: The amino group introduces hydrogen-bonding capability, which could enhance receptor affinity compared to the unsubstituted ethoxy linker in the target compound.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Heterocycle
Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate HCl C₁₅H₂₂ClNO₃ ~299.79 Benzoate 3, Piperidine 3 Methyl Piperidine
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl C₁₅H₂₂ClNO₃ 299.8 Benzoate 2, Piperidine 4 Methyl Piperidine
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl C₁₆H₂₄ClNO₃ 313.82 Benzoate 3, Piperidine 2 Ethyl Piperidine
Ethyl 3-(3-pyrrolidinyloxy)benzoate HCl C₁₃H₁₈ClNO₃ 271.74 Benzoate 3, Pyrrolidine 3 Ethyl Pyrrolidine
Metabutoxycaine HCl C₁₇H₂₈N₂O₂·HCl 344.88 Benzoate 3, Diethylaminoethyl Ethyl None (amino)

Research Findings and Implications

Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit lower lipophilicity than ethyl esters, which may reduce cellular uptake but improve solubility.

Piperidine Position : Substitution at the 3-position (target) vs. 2- or 4-position (analogs) influences the spatial orientation of the nitrogen atom, affecting interactions with targets like ion channels or GPCRs.

Functional Groups: Amino or imino substituents (e.g., Metabutoxycaine) introduce additional hydrogen-bonding sites, which could enhance potency but increase metabolic instability.

Biological Activity

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate group linked to a piperidine moiety via an ethoxy chain. This structural configuration is significant, as it influences the compound's interaction with biological targets.

Property Details
Molecular Formula C16H22ClN O3
Molecular Weight 303.81 g/mol
CAS Number 1220031-18-4

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate various signaling pathways, leading to diverse biological effects such as:

  • Antimicrobial Activity: Studies have indicated that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
  • Anti-inflammatory Effects: Research suggests that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells: Preliminary investigations show that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

A study highlighted the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Properties

In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent effect, with higher concentrations yielding more pronounced anti-inflammatory responses .

Cytotoxic Effects on Cancer Cells

Research conducted on different cancer cell lines (e.g., L5178Y lymphoma and Lewis lung carcinoma) revealed that this compound exhibited significant cytotoxicity. The compound's IC50 values were found to be lower than those of several established chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name CAS Number Unique Features
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate89407-97-6Different piperidine positioning affects bioactivity
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate1220030-33-0Additional methyl group may enhance activity
Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate1248-42-6Complex structure may confer enhanced bioactivity

Q & A

Q. What are the recommended synthesis routes for Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves:
  • Piperidine Intermediate Preparation : Hydrogenation of substituted pyridines (e.g., 3-piperidinyl derivatives) using catalysts like Pd/C under H₂ gas to generate the piperidine backbone .
  • Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃) to introduce the ethoxy group .
  • Coupling with Benzoate : Esterification or nucleophilic substitution to attach the methoxybenzoate moiety. Anhydrous conditions and catalysts like DCC/DMAP are often critical for yield .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Monitor purity via HPLC (>98%) and confirm structure via NMR and mass spectrometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical evaluation for ingestion .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against certified standards .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify piperidinyl, ethoxy, and benzoate moieties (e.g., δ 3.7 ppm for methoxy protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the presence of the 3-piperidinyl ethoxy moiety influence the compound's pharmacokinetic properties and target binding affinity?

  • Methodological Answer :
  • Pharmacokinetics : The piperidinyl group enhances lipophilicity, improving blood-brain barrier penetration. Assess logP values experimentally via shake-flask or computational tools (e.g., MarvinSketch) .
  • Target Binding : Use molecular docking (e.g., AutoDock Vina) to study interactions with receptors (e.g., σ-1 or muscarinic receptors). The ethoxy spacer allows flexible positioning of the benzoate group in binding pockets .
  • In Vitro Assays : Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) to quantify IC₅₀ values. Compare with analogs lacking the piperidinyl group .

Q. What strategies can resolve discrepancies in biological activity data observed across different studies involving this compound?

  • Methodological Answer :
  • Purity Reassessment : Verify batch purity via HPLC and LC-MS. Impurities >2% (e.g., unreacted intermediates) can skew activity .
  • Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, solvent). For example, DMSO concentration in cell-based assays should be ≤0.1% to avoid cytotoxicity .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation) to confirm target engagement .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :
  • Reaction Optimization : Transition from batch to flow chemistry for ethoxylation steps to improve heat dissipation and reduce side reactions .
  • Purification at Scale : Replace column chromatography with crystallization. Screen solvents (e.g., ethanol/water mixtures) for optimal crystal formation and yield (>85%) .
  • Quality Control : Implement in-line PAT (process analytical technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress and intermediate stability .

Q. How does the compound's stability vary under different pH and temperature conditions, and what storage protocols are optimal?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. The hydrochloride salt is hygroscopic; degradation peaks indicate hydrolysis of the ester bond at pH >7 .
  • Storage Recommendations : Store lyophilized powder at -20°C under argon for long-term stability. Prepare fresh solutions in PBS (pH 6.5–7.0) for in vitro studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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